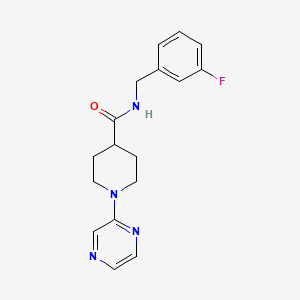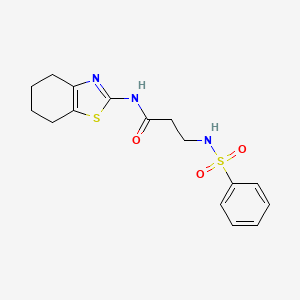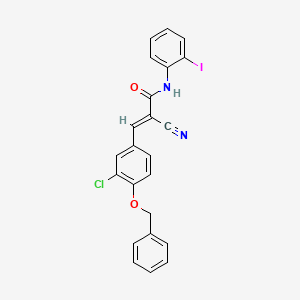![molecular formula C18H19NO2 B7466193 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique structure and potential mechanism of action.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves its ability to selectively block dopamine D3 receptors. This may lead to a decrease in dopamine release and subsequent decrease in reward-seeking behaviors. Additionally, this compound has been shown to have some affinity for serotonin receptors, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has various biochemical and physiological effects. For example, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward-seeking behaviors. Additionally, this compound has been shown to decrease the reinforcing effects of drugs such as cocaine and methamphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor and study its role in various behaviors. However, one limitation is the potential for off-target effects, as this compound has some affinity for serotonin receptors as well.
Orientations Futures
There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone. One area of interest is its potential use in the treatment of drug addiction and other disorders. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitter systems, such as glutamate or GABA. Finally, the development of more selective and potent compounds based on the structure of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone could lead to new insights into the role of dopamine receptors in various behaviors.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a dopamine receptor antagonist. This compound has been shown to selectively block dopamine D3 receptors, which may have implications in the treatment of drug addiction and other disorders.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-5-4-8-16(11-14)18(20)19-10-9-15-6-2-3-7-17(15)12-19/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAOAMXEZHLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)

![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)